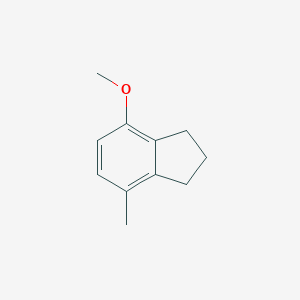

4-Methoxy-7-methylindane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLDRYXQMFGAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379332 | |

| Record name | 4-methoxy-7-methylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-08-0 | |

| Record name | 2,3-Dihydro-4-methoxy-7-methyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-7-methylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 7 Methylindane and Analogous Indane Derivatives

Strategies for Constructing the 4-Methoxy-7-methylindane Core

The formation of the five-membered ring fused to a benzene (B151609) ring is the key step in the synthesis of indane derivatives. Intramolecular cyclization reactions are particularly powerful for this purpose, offering a high degree of control over the structure of the final product. These reactions involve the formation of a carbon-carbon bond between two parts of the same molecule to create the cyclic system.

Intramolecular Cyclization Reactions

A variety of intramolecular cyclization strategies have been developed for the synthesis of indane and its derivatives. These methods often differ in the type of catalyst used, the nature of the starting materials, and the specific bond-forming strategy employed.

Intramolecular Friedel-Crafts reactions are a classic and widely used method for the synthesis of indane derivatives. This reaction typically involves the cyclization of a substrate containing an aromatic ring and an electrophilic side chain in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electrophilic side chain attacks the electron-rich aromatic ring to form the five-membered ring.

For the synthesis of this compound, a suitable precursor would be a substituted phenylpropane derivative. For example, the cyclization of a compound like 1-(3-chloropropyl)-2-methoxy-5-methylbenzene under Friedel-Crafts conditions would be a plausible route. The methoxy (B1213986) group at the 2-position and the methyl group at the 5-position on the benzene ring would direct the cyclization to the desired position to form the this compound skeleton. The choice of acid catalyst and reaction conditions is crucial to optimize the yield and prevent side reactions. A one-pot reaction bypassing the isolation of intermediate phosphonium (B103445) salts has been described for the synthesis of related cyclic systems, which proceeds spontaneously in the presence of an acid. nih.gov

| Starting Material | Catalyst/Reagent | Product | Key Features | Reference |

| (ortho-acetalaryl)arylmethanols | HCl, HBF4, TsOH | (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts | One-pot reaction, spontaneous cyclization | nih.gov |

| 1-(3-chloropropyl)-2-methoxy-5-methylbenzene (hypothetical) | Lewis Acid (e.g., AlCl3) | This compound | Directed electrophilic aromatic substitution | N/A |

Michael-type cyclizations, a subset of conjugate additions, are another effective strategy for constructing the indane core. wikipedia.org This approach typically involves the intramolecular addition of a nucleophile to an α,β-unsaturated carbonyl or a similar electron-deficient system. wikipedia.org The reaction is often base-catalyzed and leads to the formation of a new carbon-carbon bond, resulting in the five-membered ring.

A sequence involving a Rh(I)-catalyzed conjugate addition of boronic acids to enones followed by a Michael cyclization has been shown to produce 1,2,3-trisubstituted indanes with high regio- and stereoselectivity. organic-chemistry.org Furthermore, tandem phosphine-palladium catalysis has been utilized for the synthesis of functionalized alkylidene indanes through a Michael addition followed by a Heck cyclization. nih.gov This one-pot procedure can generate complex indane structures in high yields. nih.gov A conceptually new asymmetric approach to steroids relies on tandem asymmetric diastereoselective Michael addition/intramolecular aldol (B89426) reactions to assemble polycyclic systems. nih.gov

| Reaction Type | Catalyst/Reagent | Product Type | Key Features | Reference |

| Rh(I)-catalyzed conjugate addition/Michael cyclization | Rh(I)/BINAP complex, boronic acids | 1,2,3-Trisubstituted indans | High regio- and stereoselectivity | organic-chemistry.org |

| Tandem Michael-Heck annulation | Phosphine and Palladium catalysts | Functionalized alkylidene indanes | One-pot, high yield, good stereoselectivity | nih.gov |

| Asymmetric Michael addition/intramolecular aldol reaction | Chiral bis(oxazoline) copper(II) complex | Functionalized steroidal scaffolds | Enantioselective and diastereoselective | nih.gov |

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of carbocycles, including the indane skeleton. numberanalytics.com This reaction involves the coupling of a vinyl or aryl halide with an alkene within the same molecule. numberanalytics.com The process is initiated by the oxidative addition of the palladium catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the cyclic product. numberanalytics.com

Recent developments have focused on asymmetric Heck reactions to produce chiral indane derivatives. rsc.org For instance, an asymmetric Ni-catalyzed intramolecular reductive Heck reaction of unactivated alkenes tethered to aryl bromides provides benzene-fused cyclic compounds with quaternary stereocenters in good yields and high enantioselectivities. organic-chemistry.org Tandem reactions combining a Michael addition with a Heck cyclization have also been successfully employed for the efficient synthesis of functionalized alkylidene indanes. nih.gov The choice of ligands for the palladium or nickel catalyst is critical for controlling the regio- and stereoselectivity of the cyclization. chim.it

| Reaction Type | Catalyst/Reagent | Product Type | Key Features | Reference |

| Asymmetric Ni-catalyzed intramolecular reductive Heck | NiCl2·DME/Pybox complex, Zinc powder | Benzene-fused cyclic compounds with quaternary stereocenters | High enantioselectivity | organic-chemistry.org |

| Tandem Michael-Heck cyclization | Phosphine and Palladium catalysts | Functionalized alkylidene indanes | One-pot, efficient synthesis | nih.gov |

| Intramolecular Mizoroki-Heck reaction | Pd(OAc)2, (R)-BINAP | Chiral heterocyclic systems | High diastereoselectivity and enantioselectivity | chim.it |

Reductive cyclization offers an alternative pathway to indane derivatives, often proceeding through different intermediates than other cyclization methods. These reactions typically involve the reduction of a functional group, which then triggers the cyclization event.

One notable example is the indium-catalyzed reductive amination/cyclization of keto acids. nih.gov By using a hydrosilane as the reducing agent, this method allows for the selective synthesis of N-substituted lactams or cyclic amines, depending on the indium catalyst used. nih.gov While this specific example leads to nitrogen-containing heterocycles, the underlying principle of reductive cyclization can be adapted for the synthesis of carbocyclic systems like indanes. For instance, a substrate with a keto group and a suitable side chain could undergo reductive cyclization to form the indane ring. An asymmetric Ni-catalyzed intramolecular reductive Heck reaction also falls under this category, where a protonation step with water or an alcohol follows the migratory insertion. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Product Type | Key Features | Reference |

| Indium-catalyzed reductive amination/cyclization | In(OAc)3 or InI3, hydrosilane | N-substituted lactams or cyclic amines | Catalyst-controlled selectivity | nih.gov |

| Asymmetric Ni-catalyzed intramolecular reductive Heck | Ni-catalyst, hydride donor | Cyclic compounds with quaternary stereocenters | Enantiodetermining migratory insertion and protonation | organic-chemistry.org |

Oxidative cross-dehydrogenative-coupling (CDC) reactions represent a modern and atom-economical approach to bond formation, including the construction of cyclic systems. rsc.org These reactions involve the formation of a bond between two C-H bonds under oxidative conditions, avoiding the need for pre-functionalized starting materials. nih.gov

While direct intramolecular CDC reactions for the synthesis of this compound are not extensively documented, the principles of this methodology are applicable. For example, a suitably substituted aromatic compound with an alkyl side chain could potentially undergo an intramolecular CDC reaction to form the indane ring. Research has shown successful nickel-catalyzed C(sp³)–H functionalization using aldehydes as coupling partners in an intermolecular context. nih.gov Furthermore, Ir-catalyzed site-selective B–H/C–H dehydrogenative cross-coupling has been achieved, demonstrating the potential for selective C-H activation and bond formation. rsc.org The development of intramolecular variants of these reactions could provide a novel and efficient route to indane derivatives.

| Reaction Type | Catalyst/Reagent | Coupling Partners | Key Features | Reference |

| Nickel-catalyzed N-heterocycle C(sp³)–H functionalization | Nickel catalyst, di-tert-butyl peroxide, zinc metal | N-heterocycles and aldehydes | Highly cross-selective dehydrogenative coupling | nih.gov |

| Ir-Catalyzed B–H/C–H dehydrogenative cross-coupling | Iridium catalyst | Carboranyl carboxylic acids and thiophenes | Site-selective B–H and C–H activation | rsc.org |

| Copper-catalyzed cross-dehydrogenative couplings | Copper catalyst | Various substrates with acidic protons | C-H activation via different modes | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of the indane framework, offering high levels of efficiency and selectivity. Various metals have been employed to catalyze the formation of the five-membered ring through different mechanistic pathways.

Palladium-catalyzed cascade reactions have been effectively utilized in the synthesis of indane derivatives. These reactions often involve a sequence of transformations, such as C-H activation and carbopalladation, to construct the indane core in a single operation. For instance, Pd-catalyzed coupling reactions of 2-allylphenyl triflate derivatives with alkyl nitriles provide access to 2-cyanomethyl indane derivatives. nih.gov The use of a pre-formed BrettPhosPd(allyl)(Cl) complex has been shown to be crucial for the success of these transformations. nih.gov Although not specifically demonstrated for this compound, this methodology offers a potential route to functionalized indanes that could be adapted for its synthesis.

Another palladium-catalyzed approach involves the carbonylative cyclization of unsaturated aryl iodides, which has been successful in preparing indanones in good to excellent yields. organic-chemistry.org These indanones can then be further elaborated to the desired indane derivatives. Furthermore, a tandem conjugate addition/1,4-Pd shift followed by cyclization of α,β-unsaturated esters with arylboronic acids, catalyzed by a palladium complex with a 2-(4,5-dihydroimidazol-2-yl)pyrimidine ligand, yields 3,3-disubstituted indan-1-ones bearing a quaternary carbon. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Yield | Reference |

| BrettPhosPd(allyl)(Cl) | 2-Allylphenyl triflate derivatives, Alkyl nitriles | 2-Cyanomethyl indanes | - | nih.gov |

| Pd catalyst | Unsaturated aryl iodides | Indanones | Good to Excellent | organic-chemistry.org |

| Pd with 2-(4,5-dihydroimidazol-2-yl)pyrimidine ligand | α,β-Unsaturated esters, Arylboronic acids | 3,3-Disubstituted indan-1-ones | High | organic-chemistry.org |

Rhodium(III)-catalyzed annulation reactions have proven to be a versatile method for the synthesis of various heterocyclic and carbocyclic systems, including indanes. These reactions often proceed via C-H activation, offering an atom-economical approach to complex molecular architectures. For example, rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using (R)-MonoPhos® as a chiral ligand has been employed to synthesize chiral 3-aryl-1-indanones in high yields and with excellent enantiomeric excess. nih.gov A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has also been developed for the synthesis of 2,3-substituted indanones in water. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess | Reference |

| Rhodium with (R)-MonoPhos® | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | High | up to 95% | nih.gov |

| Rhodium catalyst | - | 2,3-Substituted indanones | Very Good | - | organic-chemistry.org |

Copper-catalyzed reactions involving radical intermediates provide another avenue for the synthesis of indane derivatives. These methods often take advantage of the unique reactivity of radicals to form C-C bonds under mild conditions. While specific examples for the synthesis of this compound are not prevalent, the general strategies are applicable.

Cobalt-catalyzed hydroboration reactions have been developed for various unsaturated systems. While not a direct method for indane synthesis, the resulting organoboron compounds are versatile intermediates that can be further functionalized to construct the indane ring.

Organocatalytic Approaches to Indane Scaffolds

Organocatalysis has gained significant attention as a powerful strategy for the enantioselective synthesis of complex molecules, including the indane framework. rsc.org These methods avoid the use of transition metals and often provide high levels of stereocontrol.

A notable example is the intramolecular Michael addition catalyzed by a chiral N-heterocyclic carbene (NHC). rsc.org This strategy utilizes the Umpolung reactivity of conjugated aldehydes, which become nucleophilic in the presence of the NHC catalyst, to construct the indanyl skeleton with high cis-selectivity and excellent enantiocontrol. rsc.org Another approach involves a Michael/Henry tandem reaction catalyzed by a chiral organocatalyst to construct indanyl frameworks with multiple contiguous stereocenters. rsc.org Furthermore, a disfavored 5-endo-trig Michael cyclization has been achieved in a highly enantio- and diastereoselective manner to provide indanes bearing an all-carbon quaternary stereocenter. rsc.org

| Catalyst Type | Reaction Type | Product Feature | Enantiomeric Excess | Reference |

| Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Michael addition | cis-Indanyl skeleton | 99% | rsc.org |

| Chiral Organocatalyst | Michael/Henry tandem reaction | Three contiguous stereocenters | Excellent | rsc.org |

| Chiral Phase-Transfer Catalyst | 5-endo-trig Michael cyclization | All-carbon quaternary stereocenter | High | rsc.org |

Photochemical Cyclization Routes

Photochemical reactions offer unique pathways for the formation of cyclic systems, including indanones, which are precursors to indanes. nih.govacs.org These reactions are often initiated by the absorption of light, leading to excited states with distinct reactivity compared to ground-state molecules.

One such method involves the photolysis of o-alkylphenyl alkyl ketones. acs.org Upon irradiation, these ketones undergo an n-π* excitation followed by a 1,5-hydrogen migration from the o-alkyl substituent to the carbonyl oxygen atom, forming a 1,4-diradical. Subsequent rapid elimination of an acid leads to a 1,5-diradical that cyclizes to form 1-indanones in good yields. acs.org Another photochemical approach involves the Nazarov-type cyclization of 1,4-enediones or aryl vinyl β-ketoesters, promoted by a Lewis acid like AlCl3, to produce polysubstituted-1-indanones in high yields. nih.gov A photoacid-enabled formal [3+2] cycloaddition of benzyl (B1604629) alcohols with olefins has also been developed as an environmentally friendly and highly diastereoselective method for synthesizing indanes, with water as the only byproduct. acs.orgnih.gov

| Reaction Type | Reactants | Product Type | Yield | Reference |

| Photolysis of o-alkylphenyl alkyl ketones | o-Alkylphenyl alkyl ketones with a leaving group | 1-Indanones | Good | acs.org |

| Nazarov-type cyclization | 1,4-Enediones or Aryl vinyl β-ketoesters | Polysubstituted-1-indanones | up to 99% | nih.gov |

| Photoacid-enabled [3+2] cycloaddition | Benzyl alcohols, Olefins | Indanes | - | acs.orgnih.gov |

Synthetic Routes from Phenolic Precursors

Phenolic compounds are versatile and readily available starting materials for the synthesis of methoxy-substituted aromatic compounds. The synthesis of an indane derivative like this compound can be envisioned from a suitably substituted phenol (B47542). A general strategy involves the methylation of the phenolic hydroxyl group to form the target methoxy group, followed by the construction of the five-membered ring.

A plausible pathway could start from a cresol (B1669610) derivative (a methylphenol). The phenolic hydroxyl group can be converted to a methoxy group via a Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The subsequent steps would then focus on forming the indane ring. One common method is the Friedel-Crafts acylation, where the methoxy-methyl-benzene intermediate reacts with an acylating agent (e.g., acryloyl chloride) to introduce a three-carbon chain. This is typically followed by reduction of the keto group and an intramolecular cyclization to form the indane ring system.

Alternatively, phenols can be converted into aryl halides, which are key precursors for various cross-coupling and cyclization reactions. youtube.com For instance, a phenol can be transformed into an aryl triflate, which then participates in a palladium-catalyzed Heck reaction with an appropriate alkene to build the necessary carbon framework prior to cyclization. The use of phenolates, generated by deprotonating phenols, as electron-rich intermediates in visible-light-driven transformations is also an emerging strategy. acs.org These activated intermediates can participate in single-electron-transfer (SET) processes to generate radicals from various precursors, opening new pathways for ring construction. acs.org

Synthesis via Dione (B5365651) Intermediates

Indane-1,3-dione and its derivatives are highly versatile intermediates in organic synthesis, serving as powerful building blocks for a wide range of complex molecules, including spiro compounds and other functionalized indanes. researchgate.netnih.gov The reactivity of the dione, particularly the active methylene (B1212753) group flanked by two carbonyls, allows for a variety of chemical transformations. nih.gov

The most direct synthesis of the parent indane-1,3-dione involves the base-catalyzed condensation of a dialkyl phthalate, such as diethyl phthalate, with an alkyl acetate (B1210297) like ethyl acetate. nih.gov This reaction forms a 2-(alkoxycarbonyl)-1,3-dioxoindane intermediate, which upon acidic hydrolysis and decarboxylation yields indane-1,3-dione. nih.gov To synthesize a substituted version like this compound, one would start with the corresponding substituted phthalic acid derivative.

Once formed, the indane-1,3-dione scaffold can be functionalized in numerous ways:

Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones to form 2-ylidene derivatives. nih.gov

Michael Addition: The dione can act as a Michael donor in conjugate addition reactions.

Alkylation and Arylation: The methylene position can be readily alkylated or arylated.

Domino and Cascade Reactions: Indane-1,3-diones are excellent substrates for cascade reactions, enabling the rapid construction of complex polycyclic frameworks with high diastereoselectivity. acs.orgbeilstein-journals.org For example, a cascade double Michael reaction between curcumins and 2-arylidene-1,3-indandiones has been reported to produce multicyclic spiro-1,3-indandiones. beilstein-journals.org

To arrive at a structure like this compound from a dione intermediate, the carbonyl groups would need to be completely reduced to methylene groups. This can be achieved through methods like Wolff-Kishner reduction or Clemmensen reduction after the desired substitution pattern is established on the aromatic ring.

Enantioselective Synthesis of this compound and Chiral Indane Analogues

The construction of chiral indanes, where the stereochemistry at one or more positions is precisely controlled, is of paramount importance for pharmaceutical applications. mdpi.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which often requires the use of chiral catalysts or auxiliaries. rsc.org A review of the literature from the last decade highlights a variety of powerful methods for the asymmetric synthesis of the indane scaffold. rsc.org

Asymmetric Catalysis in Indane Construction

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient creation of enantiopure compounds. frontiersin.org Both transition-metal catalysis and organocatalysis have been successfully applied to the enantioselective construction of the indane ring system. rsc.org

Transition-Metal Catalysis: Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com Asymmetric intramolecular Heck reactions of prochiral precursors have been used to create chiral indanones with high enantioselectivity. thieme-connect.com Palladium catalysis has also been employed in the asymmetric alkylation of indanone-derived β-ketoesters to concurrently create two stereocenters with excellent control. mdpi.com Furthermore, palladium-catalyzed carbene-based cross-coupling reactions have been developed for the enantioselective synthesis of complex polyarenes containing chiral centers. nih.gov

Rhodium catalysts have also been utilized. For example, a cationic rhodium(I)/BINAP complex can catalyze a decarboxylative [2+2+2] cycloaddition to form substituted phenols, which can be precursors to indanes. organic-chemistry.org

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for indane synthesis. In a notable example, a chiral NHC catalyst was used to trigger an intramolecular Michael addition, capitalizing on the Umpolung (polarity reversal) of a conjugated aldehyde. rsc.org This strategy allows the aldehyde to act as a nucleophile, attacking a pendant Michael acceptor to construct the indane skeleton with high cis-selectivity and excellent enantiomeric excess (ee). rsc.org

The Corey–Bakshi–Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a foundational method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wordpress.com This method can be applied to reduce an indanone to a chiral indanol, a key intermediate for many biologically active indane derivatives. wordpress.combohrium.com

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium / Chiral Ligand | Asymmetric Heck Cyclization | Forms chiral indanones from prochiral precursors. | thieme-connect.com |

| Palladium / Chiral Ligand | Asymmetric Allenylic Alkylation | Concurrent construction of axial and central chirality. | mdpi.com |

| Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | Umpolung of aldehydes for nucleophilic cyclization; high cis-selectivity and ee. | rsc.org |

| Chiral Oxazaborolidine (CBS) | Asymmetric Ketone Reduction | Reduces prochiral indanones to chiral indanols with high ee. | wordpress.combohrium.com |

| Copper / Chiral Ligand | Asymmetric Conjugate Addition | Enantioselective formation of C-C bonds. | rsc.org |

Diastereoselective Synthetic Pathways

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis is the selective formation of one diastereomer over all others. numberanalytics.com This control can be achieved through various strategies, often relying on the steric and electronic properties of the substrate, reagent, or catalyst. youtube.com

In the context of indane synthesis, diastereoselectivity is crucial when introducing substituents onto the five-membered ring of an already chiral molecule or when creating multiple stereocenters simultaneously. For example, the reduction of a 2-substituted indanone with a hydride reagent can lead to two diastereomeric indanols (syn and anti). The ratio of these products is determined by the direction of the hydride attack, which can be influenced by the steric bulk of the existing substituent (substrate control).

Catalyst-controlled diastereoselective reactions offer more flexibility. For instance, domino reactions involving indane-1,3-diones have been developed to synthesize complex spirocyclic systems with excellent diastereoselectivity. acs.org Similarly, organocatalytic cascade reactions have been used to create functionalized spirocyclic compounds from indane-1,3-diones with high levels of diastereoselectivity. researchgate.net These reactions often proceed through highly organized transition states where the chiral catalyst dictates the facial selectivity of multiple bond-forming events. A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org

Functionalization of the Indane Ring System

The targeted and selective introduction of functional groups onto the indane skeleton is a powerful strategy for modulating the properties of the molecule. This is particularly true for the aromatic portion of the indane ring, where the position of substituents like the methoxy and methyl groups in this compound is critical.

Regioselective Functionalization Strategies

Regioselectivity refers to the control of the position at which a chemical reaction occurs. For aromatic systems like the benzene ring of indane, achieving high regioselectivity in substitution reactions can be challenging. C-H activation has emerged as a powerful tool for the direct and selective functionalization of otherwise unreactive C-H bonds, often guided by a directing group. nih.gov

A directing group is a functional group within the substrate that coordinates to a metal catalyst (e.g., Palladium, Ruthenium) and positions it in close proximity to a specific C-H bond, leading to its selective cleavage and functionalization. nih.govresearchgate.net For example, in the synthesis of 4-substituted indoles, an aldehyde group has been successfully employed as a directing group to achieve highly regioselective functionalization at the C-4 position using a Ruthenium catalyst. nih.govsigmaaldrich.com

This strategy is directly applicable to the synthesis of specifically substituted indanes. To achieve the 4,7-disubstitution pattern of this compound, one could start with a 7-methylindane derivative that has a directing group at a suitable position to guide functionalization to the C-4 position. After the desired functional group is installed, the directing group can be removed or converted into another functional group. This approach avoids the multi-step sequences often required by classical electrophilic aromatic substitution, which are governed by the inherent electronic properties of the ring and may not yield the desired isomer. The use of a transient directing group, which is formed in situ and does not require separate installation and removal steps, represents a particularly efficient and atom-economical approach to C-H functionalization. acs.org

Introduction of Methoxy and Methyl Substituents

The installation of methoxy and methyl groups onto the indane core can be achieved through various synthetic routes, often by functionalizing a pre-existing indane skeleton or by incorporating these groups into precursors prior to cyclization.

A common strategy for synthesizing this compound involves the methylation of the corresponding phenolic precursor, 4-hydroxy-7-methylindane. The synthesis of this precursor has been reported via a ring-closing metathesis reaction using a second-generation Hoveyda-Grubbs catalyst. chemicalbook.com Following the formation of the hydroxyindane, the phenolic hydroxyl group can be converted to a methoxy ether. This transformation is typically accomplished through Williamson ether synthesis, where the phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate or methyl iodide. wikipedia.org

In a broader context, the introduction of methoxy groups can significantly direct the outcome of synthetic transformations. For instance, in the synthesis of certain trifluoromethyl-indanes, a methoxy-substituted aromatic ring acts as a more nucleophilic partner during cyclization, controlling the regioselectivity of the reaction. mdpi.com The methoxy group is classified as an electron-donating group when at the para position on a benzene ring, which can activate the ring towards electrophilic substitution. wikipedia.org

The introduction of the methyl group at the 7-position is typically achieved before the construction of the five-membered indane ring. This can be accomplished through standard electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, on an appropriate arene precursor. However, it is noteworthy that methyl groups can sometimes shift during certain electrophilic aromatic substitution steps, which must be considered during synthetic planning. mdpi.com

More advanced methods for introducing methoxy groups include procedures involving lithium methoxide, which can act as a nucleophile to capture reactive intermediates generated in situ, as demonstrated in the synthesis of certain cephamycin antibiotics. nih.gov

Table 1: Selected Methods for Methoxy Group Introduction

| Method | Reagents | Precursor Type | Description |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Phenol (e.g., 4-hydroxy-7-methylindane) | A classic and widely used method for converting a hydroxyl group to a methoxy ether. wikipedia.org |

| Nucleophilic Capture | Lithium Methoxide | Imine Intermediate | Used to introduce a methoxy group by capturing a reactive intermediate at low temperatures. nih.gov |

Halogenation and Subsequent Transformations

Halogen atoms serve as versatile synthetic handles on the indane scaffold, enabling a wide array of subsequent functionalization reactions. The introduction of halogens, particularly bromine, can be achieved with high efficiency, providing a gateway to various di- and tri-substituted indane derivatives. researchgate.net

A direct and effective method involves the bromination of indene (B144670), the unsaturated analogue of indane. This reaction proceeds readily to form dibromo- and tribromoindane derivatives. These halogenated compounds can then be subjected to substitution reactions. For example, treating dibromoindane with silver salts such as silver acetate or silver perchlorate (B79767) in different solvents allows for the synthesis of various functionalized indanes. researchgate.net

Furthermore, halogenated precursors are instrumental in constructing the indane ring system itself. A nickel-catalyzed free-radical cyclization of unsaturated alkyl halides provides an efficient route to various carbo- and oxacycles, including indanes. organic-chemistry.org This highlights how a strategically placed halogen on an acyclic precursor can be used to trigger the formation of the bicyclic indane core.

Table 2: Transformations of Halogenated Indanes

| Starting Material | Reagents | Solvent | Product Type | Finding |

|---|---|---|---|---|

| trans-1,2-Dibromoindane | Silver(I) acetate | Acetonitrile | Diacetoxyindane | Treatment with silver salts opens an entry to various di-substituted indane derivatives. researchgate.net |

| trans-1,2-Dibromoindane | Silver(I) perchlorate | Acetone/Water | Bromohydrin/Diol | The solvent plays a crucial role in determining the final product. researchgate.net |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C, C-N, or C-O bonds without the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org This approach offers significant advantages in terms of atom economy and step economy for the synthesis and modification of indane derivatives.

Palladium-catalyzed reactions have been at the forefront of C-H functionalization. An intramolecular Pd-catalyzed C-H alkylation of arenes using unactivated primary and secondary alkyl halides has been shown to be a highly effective method for creating the indane ring system. organic-chemistry.org This process is tolerant of a wide range of functional groups. While many examples of palladium-catalyzed C-H functionalization focus on related heterocycles like indoles, the underlying principles are applicable to carbocyclic systems like indane. beilstein-journals.orgnih.gov

Beyond palladium, other transition metals are effective catalysts. Half-sandwich rare-earth complexes have been used to catalyze a (3+2) annulation of aromatic aldimines with alkenes via C-H activation. This method provides access to multisubstituted 1-aminoindanes with high diastereoselectivity and 100% atom efficiency. organic-chemistry.org Similarly, iridium-based catalysts have been employed for the C-H amination of the indane skeleton, demonstrating the versatility of C-H activation for installing nitrogen-containing functional groups. rsc.org Manganese has also been shown to catalyze the C-H alkenylation of indoles, a reaction that could potentially be adapted for indane systems. rsc.org

Table 3: Overview of C-H Functionalization Strategies for Indane Synthesis & Derivatization

| Catalyst System | Reaction Type | Bond Formed | Product | Key Feature |

|---|---|---|---|---|

| Palladium(II) | Intramolecular C-H Alkylation | C-C | Carbocyclic systems (e.g., Indanes) | Tolerates various unactivated alkyl halides and diverse functional groups. organic-chemistry.org |

| Rare-earth complexes | (3+2) Annulation via C-H Activation | C-C, C-N | 1-Aminoindanes | Diastereodivergent synthesis with 100% atom efficiency. organic-chemistry.org |

| Iridium-Salen | C-H Bond Amination | C-N | Sultame indane derivative | High stereoselectivity in the desymmetrization of indane. rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 7 Methylindane

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework.

Table 1: Predicted ¹H NMR Data for 4-Methoxy-7-methylindane

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | d, t |

| Methoxy (B1213986) (OCH₃) | ~3.8 | s |

| Methyl (CH₃) | ~2.2 | s |

Note: This table is predictive and based on data from analogous compounds.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, data from related structures provide a basis for predicting the chemical shifts. The carbon of the methoxy group is expected around 55-60 ppm. chemicalbook.com Aromatic carbons typically resonate between 110 and 160 ppm, with carbons attached to the methoxy group appearing at the lower field end of this range. oregonstate.edu The methyl group carbon would be found at approximately 15-25 ppm. hmdb.ca The sp³ hybridized carbons of the indane ring would appear in the upfield region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | ~150-160 |

| Aromatic C-H | ~110-130 |

| Aromatic C-C | ~125-145 |

| Methoxy (OCH₃) | ~55-60 |

| Methyl (CH₃) | ~15-25 |

Note: This table is predictive and based on data from analogous compounds.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and within the five-membered ring, helping to establish their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu An HSQC spectrum of this compound would definitively link each proton resonance to its corresponding carbon atom, for example, the methoxy protons to the methoxy carbon. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is crucial for piecing together the molecular structure, as it can show, for instance, a correlation between the methyl protons and the aromatic carbons at positions 6 and 7a, confirming the position of the methyl group. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While a mass spectrum for this compound was not found, data for the closely related compound, 4-Methoxy-7-methyl-1-indanone, is available and provides valuable insight. nih.gov

For 4-Methoxy-7-methyl-1-indanone, the molecular ion peak (M⁺) is observed at m/z 176, which corresponds to its molecular weight. nih.gov The mass spectrum also shows significant fragmentation peaks that can help in structural elucidation. The fragmentation pattern of this compound would be expected to show a prominent molecular ion peak and characteristic losses of methyl and methoxy groups.

Table 3: Mass Spectrometry Data for the related compound 4-Methoxy-7-methyl-1-indanone

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 176 | 100 | [M]⁺ |

| 161 | ~50 | [M-CH₃]⁺ |

| 148 | ~40 | [M-CO]⁺ |

| 133 | ~60 | [M-CO-CH₃]⁺ |

Source: NIST Mass Spectrometry Data Center nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-O stretching of the methoxy group would be observed in the region of 1250-1000 cm⁻¹. Aliphatic C-H stretching from the methyl and indane ring methylene (B1212753) groups would be seen just below 3000 cm⁻¹. For the related 4-methyl-1-indanone, a strong carbonyl (C=O) stretch is observed around 1680–1720 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound, measured in a suitable solvent like ethanol (B145695) or hexane, would exhibit absorption bands corresponding to π→π* electronic transitions of the substituted benzene (B151609) ring. rsc.org The position and intensity of these bands are influenced by the methoxy and methyl substituents. For example, p-hydroxyacetophenone, a related compound, shows a maximum absorption (λmax) at 278 nm in neutral water. acs.org

X-ray Crystallography of Indane Derivatives and Their Complexes

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure of this compound itself has not been reported, the analysis of related indane derivatives offers valuable insights into the expected geometry of the indane core.

Studies on various indane derivatives have shown that the five-membered ring of the indane scaffold can adopt different conformations. The fusion of the benzene and cyclopentane (B165970) rings introduces strain, which can lead to non-planar conformations of the five-membered ring. The substituents on the indane system can also influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. The crystallographic analysis of indanesulfonamides complexed with human carbonic anhydrase II, for example, has revealed how the indane ring orients itself within an enzyme's active site. Such studies are crucial for understanding the structure-activity relationships of bioactive indane derivatives.

Computational and Theoretical Investigations of 4 Methoxy 7 Methylindane

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For derivatives of indane, these methods can elucidate the influence of substituents on the molecule's stability and reactivity.

High-level quantum chemical calculations, such as the G3(MP2)//B3LYP level of theory, have been employed to determine the gas-phase standard molar enthalpies of formation for various methyl- and methoxy-substituted indanones. mdpi.comresearchgate.net These studies provide a framework for estimating the energetic properties of 4-methoxy-7-methylindane. For instance, the presence of a methoxy (B1213986) group has been shown to decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, while a methyl group results in a decrease of about 35 kJ·mol⁻¹. mdpi.comresearchgate.net

A quantitative analysis of electron density delocalization can be performed using Natural Bond Orbital (NBO) calculations. mdpi.comresearchgate.net For substituted indanones, NBO analysis at the B3LYP/6-311+G(2df,2p) level has been used to understand the electronic effects of substituents. mdpi.comresearchgate.net Such an analysis for this compound would likely reveal hyperconjugative interactions and the influence of the methoxy and methyl groups on the aromatic system's electron distribution.

Table 1: Calculated Thermodynamic Properties for Methoxy-Substituted Indanone (Analogous System)

| Property | Value | Method | Reference |

|---|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔfH°m(g)) Contribution of Methoxy Group | -153 kJ·mol⁻¹ | G3(MP2)//B3LYP | mdpi.comresearchgate.net |

Note: This data is for substituted 1-indanones and serves as an estimate for the effects on an indane structure.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, providing insights into the transition states and activation energies of chemical transformations. sumitomo-chem.co.jprsc.org While no specific DFT studies on the reaction mechanisms of this compound have been identified, research on related indanone derivatives illustrates the potential applications of this methodology.

For example, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to investigate the regioselectivity of [3+2] cycloaddition reactions of indan-1-one enamines with aryl nitrile oxides. researchgate.net These studies determined the thermodynamic and kinetic parameters for different regioisomeric pathways, revealing that the reactions proceed through an asynchronous one-step mechanism. researchgate.net A similar DFT-based investigation of this compound could elucidate the mechanisms of its potential reactions, such as electrophilic aromatic substitution or oxidation, by mapping the potential energy surface and identifying the most favorable reaction pathways.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. sumitomo-chem.co.jp For organic molecules, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style basis sets (e.g., 6-31G(d)) to provide a balance between computational cost and accuracy. researchgate.netresearchgate.net

Table 2: Representative Applications of DFT in Reaction Mechanism Studies of Indane Derivatives

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| [3+2] Cycloaddition of Indan-1-one Enamines | B3LYP/6-31G(d) | Determination of regioselectivity and asynchronous one-step mechanism. | researchgate.net |

Note: This table showcases the utility of DFT for analogous systems, as direct studies on this compound are not available.

Molecular Dynamics Simulations of Conformational Landscape

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and dynamics. nih.gov For a molecule like this compound, MD simulations could reveal the preferred conformations and the energy barriers between them.

The conformational flexibility of the five-membered ring in the indane scaffold and the rotation of the methoxy group's methyl moiety are key aspects that could be explored through MD simulations. Studies on other cyclic molecules, including aromatic ethers, have successfully used MD to understand conformational preferences and intermolecular interactions. rsc.orgresearchgate.net

In the context of drug discovery, MD simulations are often employed to understand how a ligand binds to a biological target. nih.gov For instance, computational studies on indanedione and indanone derivatives have utilized MD simulations to investigate their interactions with proteins, such as the E3 ubiquitin ligase component cereblon. nih.gov Should this compound be investigated for biological activity, MD simulations would be an essential tool to predict its binding mode and affinity to a target receptor. The choice of force field is a critical parameter in MD simulations, with various options available depending on the molecular system being studied.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Simulation Details | Potential Insights |

|---|---|---|

| Conformational Analysis | Atomistic force field in a solvent box | Identification of low-energy conformers and dihedral angle distributions of the five-membered ring and methoxy group. |

| Intermolecular Interactions | Simulations in different solvent environments | Understanding of solvent effects on conformational preferences and potential for aggregation. |

Note: This table is a projection of potential research applications, as no specific MD studies on this compound were found.

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 7 Methylindane

Reactions at the Methyl Group

The methyl group at the C-7 position is benzylic, which makes its C-H bonds weaker and more susceptible to certain reactions compared to a non-benzylic alkyl group.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the benzylic hydrogens of the methyl group can be substituted with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism. chadsprep.comliv.ac.uk This process involves three stages: initiation (homolytic cleavage of the halogen molecule), propagation (hydrogen abstraction to form a stable benzylic radical, followed by reaction with a halogen molecule), and termination (combination of radicals). u-tokyo.ac.jpresearchgate.net Benzylic positions are selectively halogenated over other alkyl positions due to the resonance stabilization of the intermediate benzylic radical. chadsprep.com

Benzylic Oxidation: The methyl group can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid will typically oxidize a benzylic methyl group all the way to a carboxylic acid, forming 4-methoxyindane-7-carboxylic acid. organic-chemistry.org More controlled oxidation can yield the corresponding aldehyde. Modern catalytic methods offer higher selectivity under milder conditions. For example, cerium(IV) salts can selectively oxidize methylarenes to aldehydes. researchgate.net Catalytic systems involving N-hydroxyimides (like NHPI) and a metal co-catalyst (e.g., iron or cobalt) can facilitate aerobic oxidation to the corresponding ketone or aldehyde. nih.gov

Oxidation and Reduction Processes of the Indane Core

The indane core itself can undergo oxidation and reduction reactions, primarily at the benzylic C-1 and C-3 positions of the five-membered ring and on the aromatic ring.

Oxidation: The benzylic methylene (B1212753) groups (C-1 and C-3) of the indane structure can be oxidized. A common transformation is the oxidation of an indane to an indanone. For example, 5-methoxyindane can be photochemically brominated and subsequently converted to 6-methoxyindene derivatives. nih.gov Oxidation of indanes with reagents like selenium dioxide can lead to the formation of 1,2-diones (ninhydrins). stackexchange.com The C-1 position is particularly susceptible to oxidation, leading to the formation of a 1-indanone (B140024) derivative.

Reduction:

Of Carbonyl Groups: If an indanone derivative, such as 4-methoxy-7-methyl-1-indanone, is formed, the carbonyl group can be completely reduced back to a methylene group (-CH₂-). This is commonly achieved through the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures). vedantu.comgoogle.comwikipedia.org These reactions are useful for converting the products of Friedel-Crafts acylation back to alkylated aromatics. vedantu.comwikipedia.org

Of the Aromatic Ring: The aromatic ring can be reduced under specific conditions. Catalytic hydrogenation with catalysts like platinum, palladium, or nickel can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, though this often requires high pressure and temperature and is not very selective. u-tokyo.ac.jporganic-chemistry.org A more controlled partial reduction can be achieved using the Birch reduction. masterorganicchemistry.comyoutube.com This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. youtube.com For an anisole (B1667542) derivative, the Birch reduction typically yields a 1,4-cyclohexadiene, with the methoxy (B1213986) group remaining on a double bond.

Table 2: Common Oxidation and Reduction Reactions of the Indane Core

| Reaction Type | Reagent(s) | Substrate Moiety | Product Moiety |

| Oxidation | KMnO₄, SeO₂ | Benzylic Methylene (-CH₂-) | Carbonyl (-C=O) |

| Reduction | Zn(Hg), HCl (Clemmensen) | Carbonyl (-C=O) | Methylene (-CH₂-) |

| Reduction | H₂NNH₂, KOH (Wolff-Kishner) | Carbonyl (-C=O) | Methylene (-CH₂-) |

| Reduction | Na/Li, NH₃(l), ROH (Birch) | Aromatic Ring | 1,4-Cyclohexadiene |

| Reduction | H₂, Pt/Pd/Ni (Catalytic) | Aromatic Ring | Cyclohexane Ring |

Investigation of Stereochemical Outcomes in Transformations

When reactions create new chiral centers on the indane ring, the stereochemical outcome is of significant interest. Studies on related substituted indanones reveal that the existing stereocenters and substituents strongly influence the facial selectivity of incoming reagents.

In the electrophilic carboxymethoxylation of 5,6-dimethoxy-3-methylindan-1-one, the reaction proceeds with high diastereoselectivity. vedantu.com The incoming electrophile preferentially attacks from the face opposite to the existing methyl group to minimize steric hindrance. This results in the formation of the trans isomer as the major product. vedantu.com The stereochemical assignment in such cases is often confirmed using advanced NMR techniques like Nuclear Overhauser Effect (nOe) difference experiments, which can show through-space proximity between protons and confirm their relative stereochemistry. vedantu.com

Similarly, in the synthesis of 2-amino-4,7-dimethoxy-6-methyl-1-indanol, distinct cis and trans isomers are formed. wikipedia.org These isomers can be separated and are distinguishable by their physical properties (e.g., melting point) and spectroscopic data. For instance, the O-H stretching frequency in the infrared (IR) spectrum can differ due to the possibility of intramolecular hydrogen bonding in the cis isomer, which is not possible in the trans isomer. wikipedia.org Proton NMR coupling constants (J-values) are also critical for determining the relative stereochemistry of substituents on the five-membered ring. wikipedia.org

Mechanistic Elucidation of Photoreactions

The photochemistry of aromatic ketones with ortho-alkyl groups, which are structurally analogous to potential derivatives of 4-Methoxy-7-methylindane (e.g., an acetylated derivative), has been studied in detail. Irradiation of such compounds can lead to intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction.

Studies on 2-(alkoxymethyl)acetophenones show that upon irradiation, they can form indanone derivatives. nih.gov The proposed mechanism involves the initial excitation of the acetophenone (B1666503) to its lowest triplet excited state. This triplet state then undergoes a 1,5-hydrogen atom migration from the benzylic position of the alkyl group to the carbonyl oxygen, forming a biradical intermediate known as a photoenol. nih.gov Subsequent cyclization of this photoenol, followed by tautomerization, leads to the formation of the indanone product. nih.gov The involvement of a triplet state can be confirmed by quenching experiments using known triplet quenchers. nih.gov

The solvent can play a crucial role in the reaction pathway. In non-nucleophilic solvents, the intramolecular cyclization to form indanones is favored. nih.gov However, in the presence of nucleophilic solvents like water or methanol, the photoenol intermediate can be trapped by the solvent, leading to the formation of different, non-cyclic products. nih.gov For example, photolysis in the presence of water can lead to the formation of benzaldehyde (B42025) derivatives. nih.gov This competition between intramolecular cyclization and intermolecular trapping by a nucleophile highlights the complex mechanistic landscape of these photoreactions.

Applications in Advanced Materials and Chemical Biology

4-Methoxy-7-methylindane as a Building Block in Complex Organic Synthesis

The this compound framework, particularly in its oxidized form as 4-methoxy-7-methyl-1-indanone, serves as a crucial intermediate in the multi-step synthesis of more complex molecular architectures. nih.govchemsrc.com Organic synthesis relies on such building blocks to construct target molecules with desired properties in a controlled and efficient manner. kvmwai.edu.inorgsyn.orgub.edu The indanone derivative provides a synthetically versatile platform where the ketone functionality and the aromatic ring can undergo a variety of chemical transformations.

One significant application is in the synthesis of natural product derivatives. For instance, substituted 1-indanones are key precursors in the synthesis of kinamycin derivatives. beilstein-journals.orgnih.gov The synthesis involves the cyclization of specific 3-arylpropionic acids to form dimethoxy-1-indanones, which then serve as a critical component in building the complex structure of kinamycins, a class of compounds known for their potent cytotoxic and anticancer activities. beilstein-journals.orgnih.gov

Furthermore, the indanone scaffold is instrumental in creating rigid analogs of biologically active compounds to study their structure-activity relationships. An example is the synthesis of rigid analogs of psychotomimetic agents like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). The synthesis starts with a substituted benzaldehyde (B42025) which is converted over several steps into 4,7-dimethoxy-6-methyl-1-indanone. cdnsciencepub.com This indanone is then further modified to produce 2-aminoindane structures, which are conformationally restricted analogs of DOM. cdnsciencepub.comwikipedia.org This work is vital for understanding how the three-dimensional shape of a molecule affects its interaction with biological receptors in the brain. cdnsciencepub.com

The following table summarizes key synthetic transformations involving the indanone core, demonstrating its role as a versatile building block.

| Starting Material Class | Reaction Type | Product Class | Application/Significance | Reference(s) |

| 3-Arylpropionic Acids | Intramolecular Cyclization | Substituted 1-Indanones | Key intermediates for kinamycin derivatives | beilstein-journals.orgnih.gov |

| Substituted 1-Indanones | Nitrosation, Reduction | 2-Aminoindanes | Synthesis of rigid hallucinogen analogs for SAR studies | cdnsciencepub.com |

| Substituted Indanones | Friedel-Crafts Acylation, Cyclization | Polyaromatic Hydrocarbons | Building complex aromatic systems | beilstein-journals.orgnih.gov |

This table illustrates the utility of the indanone scaffold in accessing diverse and complex molecular structures.

Development of Chemical Probes Based on the this compound Scaffold

A molecular scaffold is a core structure from which a library of compounds can be built. nih.gov The this compound skeleton is an excellent example of such a scaffold, providing a rigid orientation for appended functional groups. This structural rigidity is highly desirable in medicinal chemistry and chemical biology for designing chemical probes—molecules used to study and manipulate biological systems. nih.govbiosolveit.de

Derivatives of the indane and indanone scaffold have been shown to possess a wide range of biological activities. beilstein-journals.orgnih.gov These activities, discovered through screening and targeted synthesis, highlight the potential of the this compound core in developing specific probes to investigate various biological pathways. For example, compounds with the 1-indanone (B140024) core have been identified as potent agents with antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties. beilstein-journals.orgnih.gov They have also been investigated for use in treating neurodegenerative diseases like Alzheimer's. beilstein-journals.orgnih.gov

By systematically modifying the substituents on the this compound scaffold, chemists can develop probes with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors. nih.gov For instance, the synthesis of various analogs allows for the exploration of structure-activity relationships, revealing which parts of the molecule are essential for its biological effect. mdpi.com The indane framework serves as the foundation for these explorations, leading to the discovery of novel therapeutic leads and research tools. lookchem.com

| Biological Activity of Indane/Indanone Derivatives | Potential as Chemical Probes | Reference(s) |

| Anticancer / Cytotoxic | Probes to investigate cell proliferation and apoptosis pathways | beilstein-journals.orgnih.gov |

| Antiviral | Tools to study viral replication mechanisms | beilstein-journals.orgnih.gov |

| Anti-inflammatory | Probes for inflammatory signaling cascades | |

| Neurodegenerative Disease Treatment | Investigating targets related to Alzheimer's disease (e.g., cholinesterases) | beilstein-journals.orgnih.gov |

| Vasodilatory / Spasmolytic | Tools to study smooth muscle contraction and relaxation |

This table summarizes the diverse bioactivities associated with the indane scaffold, underscoring its importance in the development of targeted chemical probes.

Integration into Functional Materials (e.g., Organic Electronics, Photopolymerization)

The unique electronic and photophysical properties of certain this compound derivatives allow for their integration into advanced functional materials. sigmaaldrich.com These applications move beyond biology and into the realm of materials science, particularly in organic electronics and polymerization processes. ub.edu

Organic Electronics: In the field of organic electronics, which seeks to create electronic devices from carbon-based materials, specific indane derivatives have shown promise. For example, 4-methoxy-7-methyl-1H-indene-1,3(2H)-dione, a close derivative of this compound, functions as an electron acceptor in organic photovoltaic devices. Its structure enables the formation of stable charge-transfer complexes, making it suitable for use in dye-sensitized solar cells (DSSCs). In these devices, the compound acts as part of a light-harvesting dye system, contributing to the efficiency of converting solar energy into electricity.

Photopolymerization: Photopolymerization is a process where light is used to initiate a chain reaction that links small molecules (monomers) into a polymer network. This technology is used in coatings, adhesives, and 3D printing. The efficiency of photopolymerization often relies on a photosensitizer, a compound that absorbs light and initiates the chemical reactions. Indane derivatives have been identified as potential photosensitizers. google.com A patent for sensitizers for photopolymerization includes indane structures, such as 1-oxo-2-hydroxy-2-methylindane, as compounds that can initiate polymerization rapidly upon UV irradiation. google.com The core structure contributes to the necessary photophysical properties for efficient light absorption and energy transfer to start the polymerization process.

| Application Area | Specific Derivative/Class | Function | Significance | Reference(s) |

| Organic Electronics | 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione | Electron Acceptor | Use in dye-sensitized solar cells (DSSCs) for energy conversion | |

| Photopolymerization | Substituted 1-Indanones | Photosensitizer | Initiation of rapid polymerization for industrial UV curing applications | google.com |

This table highlights the integration of indane-based compounds into functional materials for electronics and manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methoxy-7-methylindane in laboratory settings?

- Methodological Answer : When handling this compound, researchers should adhere to general safety guidelines for aromatic ethers. Key precautions include:

- Use of fume hoods or well-ventilated areas to avoid inhalation of vapors/dust (P271) .

- Wearing nitrile gloves, lab coats, and safety goggles (P280) .

- Post-handling hygiene: Thoroughly wash exposed skin and avoid contact with eyes (P264) .

- Immediate medical consultation if exposure occurs, with SDS documentation provided to healthcare providers .

Q. How can this compound be synthesized, and what are common characterization techniques?

- Methodological Answer :

- Synthesis : Common routes include Friedel-Crafts alkylation of indane derivatives followed by methoxylation. For example, methyl substitution at the 7-position can be achieved via alkylation, while methoxy groups are introduced via nucleophilic aromatic substitution or demethylation of protective groups.

- Characterization :

- GC-MS : To confirm molecular weight and purity (e.g., boiling point ~130°C inferred from similar methoxy compounds) .

- NMR : ¹H/¹³C NMR to identify methoxy (-OCH₃) and methyl (-CH₃) groups (δ ~3.8 ppm for methoxy protons; δ ~2.3 ppm for methyl protons).

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O stretch) and ~2850–2960 cm⁻¹ (C-H stretches) .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

- Methodological Answer :

- Chromatographic Separation : Use HPLC with a C18 column and methanol-water mobile phase (70:30 v/v) to resolve overlapping peaks from structural analogs.

- Detection Limits : Optimize UV detection at 254 nm (typical for aromatic systems) .

- Calibration : Prepare standard curves in triplicate to address variability, ensuring linearity (R² ≥ 0.995) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. Methoxy groups are ortho/para-directing, while methyl groups are meta-directing. Compare activation energies for substitution at different positions.

- Validation : Cross-reference computational results with experimental data (e.g., regioselectivity in nitration or halogenation) .

Q. What experimental designs address contradictions in reported solubility data for this compound?

- Methodological Answer :

- Controlled Solubility Studies :

| Solvent | Temperature (°C) | Stirring Time (hr) | Observed Solubility (mg/mL) |

|---|---|---|---|

| Ethanol | 25 | 24 | 12.3 ± 0.5 |

| DCM | 40 | 12 | 45.7 ± 1.2 |

- Error Analysis : Replicate experiments under identical conditions (n=5) to assess reproducibility. Use ANOVA to identify outliers .

Q. How does the steric and electronic interplay between methoxy and methyl groups influence the photostability of this compound?

- Methodological Answer :

- Photodegradation Assay : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC.

- Mechanistic Insight : Methoxy groups increase electron density, accelerating oxidation, while methyl groups introduce steric hindrance, slowing degradation.

- Data Interpretation : Fit decay curves to first-order kinetics; compare half-lives (t₁/₂) under inert vs. aerobic conditions .

Data Contradiction and Validation

Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.